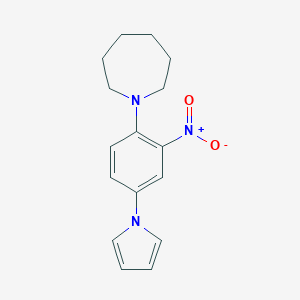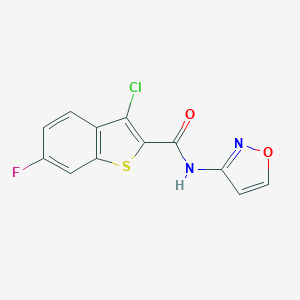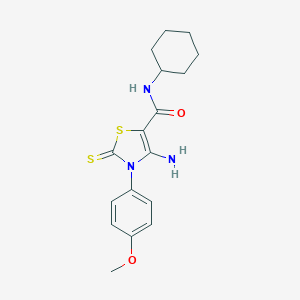
1-(2-Nitro-4-pyrrol-1-ylphenyl)azepane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Azepane-based compounds are saturated seven-membered carbocycles where one carbon atom is replaced with a nitrogen atom . The azepane structure is also found in fused-ring derivatives endowed with a wide range of pharmacological activities . The azepane motif is in the top 100 most frequently used ring systems for small molecule drugs .
Synthesis Analysis
The synthesis of the azepane ring is based on different synthetic approaches such as: ring-closing reactions; ring-expansion reactions of cyclic compounds; and multistep sequences . A strategy to prepare complex azepanes from simple nitroarenes by photochemical dearomative ring expansion centered on the conversion of the nitro group into a singlet nitrene has been reported . This process is mediated by blue light, occurs at room temperature, and transforms the six-membered benzenoid framework into a seven-membered ring system . A following hydrogenolysis provides the azepanes in just two steps .
Molecular Structure Analysis
The molecular formula of “1-(2-Nitro-4-pyrrol-1-ylphenyl)azepane” is C16H19N3O2 . The exact mass is 285.147726857 g/mol and the monoisotopic mass is also 285.147726857 g/mol .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of azepane-based compounds often involve ring-closing reactions, ring-expansion reactions of cyclic compounds, and multistep sequences .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(2-Nitro-4-pyrrol-1-ylphenyl)azepane” include a molecular weight of 285.34 g/mol . It has a computed XLogP3-AA value of 3.5, indicating its lipophilicity . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has 2 rotatable bonds and a topological polar surface area of 54 Ų .
科学研究应用
Organic Synthesis and Medicinal Chemistry
N-aryl azepanes serve as valuable intermediates in synthetic chemistry. Their diverse functional groups allow for the preparation of complex molecules. For instance, a practical and straightforward methodology has been developed for the synthesis of non-fused N-aryl azepane derivatives using Pd/LA-catalyzed decarboxylation. These reactions proceed smoothly under mild conditions, yielding highly functionalized azepanes .
Drug Discovery and Development
The scaffold of N-aryl azepanes holds promise for drug discovery. Researchers have explored their potential as novel inhibitors, antidiabetics, anticancer agents, and DNA-binding reagents. For example, Proheptazine—an opioid analgesic—shares structural similarities with N-aryl azepanes. Understanding their pharmacological properties can guide drug design .
Green Chemistry and Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has revolutionized the preparation of pyrrolidines, including N-aryl azepanes. By enhancing synthetic efficiency and minimizing environmental impact, MAOS contributes to green chemistry practices .
Computational Insights and Reactivity Studies
Density functional theory (DFT) calculations provide insights into reaction pathways. Researchers have investigated the unusual exclusive [5 + 2] annulation process observed during N-aryl azepane synthesis. Understanding the underlying mechanisms aids in optimizing reaction conditions and designing new synthetic routes .
Natural Product Synthesis
N-aryl azepanes find application in the synthesis of valuable natural products. Their incorporation into complex molecules contributes to the development of bioactive compounds. Researchers explore their use as building blocks in total synthesis strategies .
未来方向
Azepane-based compounds continue to play great synthetic relevance because of their different biological activities such as anti-cancer, antimicrobial, anti-Alzheimer’s disease, and anticonvulsant activity . New synthetic methods for the construction of azepane derivatives endowed with relevant biological activity and good pharmacological profiles are expected in the near future .
作用机制
Target of Action
It is known that the compound belongs to the class of azepanes, which are seven-membered nitrogen heterocycles . These compounds are often used as building blocks in the synthesis of bioactive materials .
Mode of Action
The mode of action of 1-(2-Nitro-4-pyrrol-1-ylphenyl)azepane involves a photochemical dearomative ring expansion . This process is centered on the conversion of the nitro group into a singlet nitrene . The process is mediated by blue light and occurs at room temperature . It transforms the six-membered benzenoid framework into a seven-membered ring system .
Biochemical Pathways
The synthesis of azepanes is integral to the discovery, manufacturing, and evolution of high-value materials . The availability of effective strategies for heterocycle synthesis often biases the frequency of specific ring systems over others in the core structures of bioactive leads .
Result of Action
The result of the action of 1-(2-Nitro-4-pyrrol-1-ylphenyl)azepane is the formation of a seven-membered azepane ring . This is achieved through a two-step process involving photochemical dearomative ring expansion followed by hydrogenolysis . The utility of this strategy has been demonstrated with the synthesis of several azepane analogues of piperidine drugs .
Action Environment
The action of 1-(2-Nitro-4-pyrrol-1-ylphenyl)azepane is influenced by environmental factors such as light and temperature . The photochemical dearomative ring expansion process is mediated by blue light and occurs at room temperature
属性
IUPAC Name |
1-(2-nitro-4-pyrrol-1-ylphenyl)azepane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c20-19(21)16-13-14(17-9-5-6-10-17)7-8-15(16)18-11-3-1-2-4-12-18/h5-10,13H,1-4,11-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZPQOYSVXJPPPC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=C(C=C(C=C2)N3C=CC=C3)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Nitro-4-pyrrol-1-ylphenyl)azepane | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(4-Tert-butylphenyl)formamido]propanoic acid](/img/structure/B362495.png)

![Ethyl 4-[(2-hydroxypropyl)amino]-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B362498.png)

![(E)-N-(3-(4-bromophenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)-3-nitrobenzamide](/img/structure/B362506.png)
![1-[(4-Methoxy-2,3-dimethylphenyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B362507.png)


![8,8-dimethyl-2-propylsulfanyl-5-thiophen-2-yl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B362516.png)
![1-(3-ethoxy-4-propoxyphenyl)-2-[(oxolan-2-yl)methyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B362517.png)

![2-[5-(Methylethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B362522.png)
![4-{4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoyl}morpholine](/img/structure/B362524.png)
